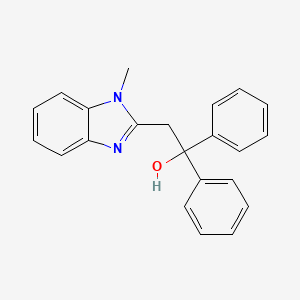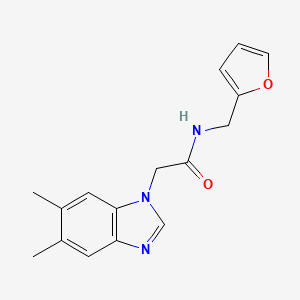
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anticancer agent. DMXAA was first synthesized in the 1980s, and since then, has been the subject of numerous scientific studies.
作用机制
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help regulate the immune response. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide specifically targets a protein called STING, which is involved in the immune response to viral infections. By activating STING, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide triggers the production of cytokines, which in turn activate immune cells to attack cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. It has also been shown to increase the number and activity of immune cells, including natural killer cells and T cells. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs.
实验室实验的优点和局限性
One advantage of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide is that it has been shown to be effective against a wide range of cancer types. It has also been shown to enhance the effectiveness of radiation therapy and chemotherapy. However, there are also some limitations to using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide in lab experiments. For example, it can be difficult to obtain pure samples of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide, which can affect the reproducibility of experiments. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have some toxicity in animal studies, which may limit its use in human clinical trials.
未来方向
There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide. One area of research is to better understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide, including how it activates the immune system and how it targets cancer cells. Another area of research is to identify biomarkers that can predict which patients will respond to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide treatment. Finally, there is a need for further studies to evaluate the safety and effectiveness of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide in humans, particularly in combination with other cancer treatments.
合成方法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-methylphenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has been studied for its potential as an anticancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide has also been studied for its potential to enhance the effectiveness of radiation therapy and chemotherapy.
属性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-4-6-12(7-5-9)18-8-13(17)16-14-15-10(2)11(3)19-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWKSQKDNXVVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)
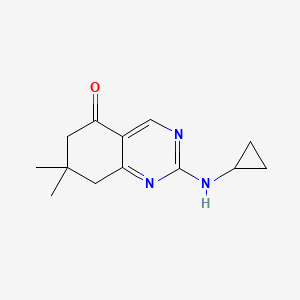

![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)
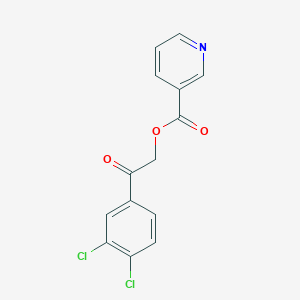
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)
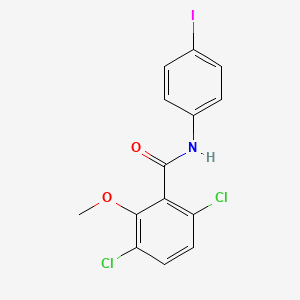
![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)
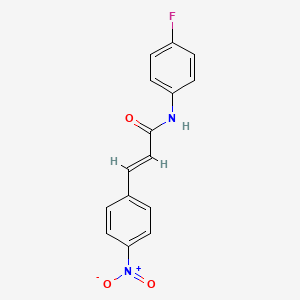
![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)
